molecular formula C30H37N5O9 B2982248 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate CAS No. 1351587-73-9

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate

Cat. No.: B2982248
CAS No.: 1351587-73-9
M. Wt: 611.652
InChI Key: IWSRJWWBGUUNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dioxalate salt of a heterocyclic molecule featuring a 1H-benzo[d]imidazole core linked via a methyl group to a piperazine ring. The ethanone moiety bridges the piperazine to a 4-benzylpiperidine group. The dioxalate counterion enhances aqueous solubility, a common strategy for improving pharmacokinetic properties . Structurally, it combines two pharmacologically significant motifs:

  • Benzimidazole: Known for kinase inhibition and receptor modulation (e.g., histamine, serotonin receptors) .
  • Piperazine-piperidine scaffold: Frequently used in CNS-targeting drugs due to blood-brain barrier permeability .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-(4-benzylpiperidin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O.2C2H2O4/c32-26(31-12-10-22(11-13-31)18-21-6-2-1-3-7-21)20-30-16-14-29(15-17-30)19-25-27-23-8-4-5-9-24(23)28-25;2*3-1(4)2(5)6/h1-9,22H,10-20H2,(H,27,28);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSRJWWBGUUNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate is a complex organic molecule that integrates multiple pharmacophores, including a benzimidazole moiety, piperazine, and benzylpiperidine. This unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Binding : The benzimidazole moiety has been shown to bind to DNA, disrupting its function and potentially leading to apoptosis in cancer cells .
  • Kinase Inhibition : Similar compounds have exhibited inhibitory effects on key kinases involved in cancer proliferation, such as EGFR and mTOR. The presence of the piperazine ring enhances cellular uptake and bioavailability .
  • Cell Cycle Regulation : Research indicates that derivatives of benzimidazole can induce cell cycle arrest and promote apoptosis through the upregulation of pro-apoptotic factors like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Biological Activity Data

The following table summarizes the biological activities observed for related compounds in the literature:

Compound NameIC50 (μM)Target KinaseEffect Observed
Compound 6c7.82EGFRCytotoxicity in cancer cell lines
Compound 6h21.48HER2Induction of apoptosis
Compound 6i15.00mTORCell cycle arrest in HepG2 cells
2-(4-benzylpiperidin-1-yl) ethanone dioxalateTBDVarious kinasesPotential multi-target inhibition

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Activity : A recent study synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. Compounds demonstrated IC50 values ranging from 7.82 to 21.48 μM against different targets, indicating significant anticancer potential .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds interact with key enzymes involved in cancer progression, suggesting that they could serve as multi-targeted kinase inhibitors. The ability to bind effectively to both DNA and protein targets enhances their therapeutic efficacy .
  • In Vivo Evaluations : Preliminary in vivo studies are warranted to assess the pharmacokinetics and therapeutic index of these compounds. Early results suggest promising bioavailability and efficacy in tumor models .

Scientific Research Applications

Scientific Research Applications of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone dioxalate

This compound is a complex organic molecule integrating multiple pharmacophores, including a benzimidazole moiety, piperazine, and benzylpiperidine. Its molecular formula is C30H37N5O9, with a molecular weight of 611.652, and it typically has a purity of 95%. This compound is a useful research tool with potential biological activities, particularly in oncology and neurology.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • DNA Binding : The benzimidazole moiety can bind to DNA, disrupting its function and potentially leading to apoptosis in cancer cells.
  • Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases involved in cancer proliferation, such as EGFR and mTOR. The piperazine ring enhances cellular uptake and bioavailability.
  • Cell Cycle Regulation : Derivatives of benzimidazole can induce cell cycle arrest and promote apoptosis by upregulating pro-apoptotic factors like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.

The following table summarizes the biological activities observed for related compounds:

Compound NameIC50 (μM)Target KinaseEffect Observed
Compound 6c7.82EGFRCytotoxicity in cancer cell lines
Compound 6h21.48HER2Induction of apoptosis
Compound 6i15.00mTORCell cycle arrest in HepG2 cells
2-(4-benzylpiperidin-1-yl) ethanone dioxalateTBDVarious kinasesPotential multi-target inhibition

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Activity : A study synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The compounds demonstrated IC50 values ranging from 7.82 to 21.48 μM against different targets, indicating anticancer potential.
  • Mechanistic Insights : Molecular docking studies revealed that these compounds interact with key enzymes involved in cancer progression, suggesting they could serve as multi-targeted kinase inhibitors. The ability to bind effectively to both DNA and protein targets enhances their therapeutic efficacy.
  • In Vivo Evaluations : Preliminary in vivo studies are warranted to assess the pharmacokinetics and therapeutic index of these compounds. Early results suggest promising bioavailability and efficacy in tumor models.

Usage Disclaimer

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and pharmacological features of the target compound with analogs from the provided evidence:

Feature Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Structure Benzoimidazole-piperazine-ethanone-benzylpiperidine Benzoimidazole-piperazine-ethanol Imidazo[4,5-b]pyridine-piperazine-isoxazole Benzoimidazole-piperazine-methanone-pyridine
Key Substituents 4-Benzylpiperidine, dioxalate salt 1-Methylbenzoimidazole, methylpiperazine Chloro, 1-methylimidazole, isoxazole 4-Methoxybenzyl, pyridinyl
Synthetic Route Likely involves coupling of benzimidazole-piperazine and benzylpiperidine-ethanone Reflux in ethanol with 2-(4-methylpiperazin-1-yl)ethanol Na₂S₂O₄-mediated cyclization in ethanol Multi-step synthesis with NMR/MS characterization
Pharmacological Target Inferred: Kinase or dual GPCR (e.g., histamine receptors) Kinase inhibition (implied by benzoimidazole-piperazine scaffold) Kinase inhibition (imidazo[4,5-b]pyridine core) Dual histamine H₁/H₄ receptor ligand
Solubility Enhanced by dioxalate salt Freebase (lower solubility) Freebase (solubility unstated) Freebase (solubility unstated)
Structural Uniqueness Dual piperazine-piperidine system Ethanol linker instead of ethanone Imidazo[4,5-b]pyridine core with isoxazole Pyridine and methoxybenzyl substituents

Key Insights:

Structural Variations :

  • The benzylpiperidine group in the target compound distinguishes it from analogs with simpler substituents (e.g., methylpiperazine in Analog 1) . This bulky group may enhance lipophilicity and CNS penetration.
  • The dioxalate salt contrasts with freebase forms in analogs, likely improving bioavailability .

Synthetic Complexity :

  • Analog 2 requires Na₂S₂O₄-mediated cyclization , whereas the target compound’s synthesis likely involves coupling steps similar to Analog 3 .

Patent Landscape :

  • describes imidazo-thiadiazole derivatives with piperazine-piperidine scaffolds , underscoring therapeutic interest in such hybrids but differing in core heterocycles.

Research Findings and Limitations

  • Activity Data: No direct efficacy data for the target compound is available in the evidence.
  • Contradictions : While Analog 5 () shares a piperazine-acetyl group, its dioxolane-imidazole core differs significantly, limiting direct comparison .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.